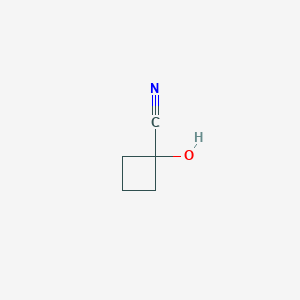
1-Hydroxycyclobutanecarbonitrile
説明
1-Hydroxycyclobutanecarbonitrile is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Hydroxycyclobutanecarbonitrile consists of a cyclobutane ring with a hydroxy group (-OH) and a nitrile group (-C≡N) attached . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
1-Hydroxycyclobutanecarbonitrile is a liquid at room temperature . It has a molecular refractivity of 24.6±0.4 cm³ . The compound has two hydrogen bond acceptors and one hydrogen bond donor .科学的研究の応用
Use in Molecularly Imprinted Polymers
A study by Serrano et al. (2015) in "Talanta" described the synthesis of a molecularly imprinted polymer (MIP) using 1-hydroxypyrene (1-OHP) as a template. This polymer was utilized for solid-phase extraction in sample pretreatment, particularly for the detection of 1-OHP in human urine samples, offering an alternative methodology for analyzing urinary hydroxypyrene (Serrano et al., 2015).
Photochemical Reactions Studies
Mella, Fasani, and Albini (1991) in the "Journal of Photochemistry and Photobiology A-chemistry" explored the photochemical reactions between 1-naphthalenecarbonitrile and various arylalkenes. This research provided insights into the formation of endo cyclobutane adducts and azabutadienes, contributing to our understanding of the chemical behavior of similar compounds under light exposure (Mella, Fasani, & Albini, 1991).
DNA Adduct Formation in Environmental Studies
Howard et al. (1983) in "Cancer research" investigated the formation of DNA adducts with 1-nitropyrene, a similar compound, emphasizing its role as an environmental pollutant and carcinogen. This study provided crucial insights into the DNA-binding species formed during metabolic reduction, relevant to understanding the mutagenic effects of similar compounds (Howard, Heflich, Evans, & Beland, 1983).
Studies in Organic Synthesis
Research by Razin and Ulin (2003) in the "Russian Journal of Organic Chemistry" demonstrated the isomerization of epoxy derivatives into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives. This study adds to the knowledge of chemical reactions and transformations involving cyclobutane compounds, contributing to the field of organic synthesis (Razin & Ulin, 2003).
Application in Fungicide Synthesis
Ruano et al. (2002) in "ChemInform" described the synthesis of a fungicide, Systhane, from hexyne, demonstrating the use of similar nitrile compounds in agricultural chemistry. This highlights the potential application of similar compounds in the development of fungicides (Ruano, García, Castro, & Ramos, 2002).
Safety And Hazards
特性
IUPAC Name |
1-hydroxycyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-5(7)2-1-3-5/h7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUNPBUASFCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656028 | |
| Record name | 1-Hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxycyclobutanecarbonitrile | |
CAS RN |
55767-58-3 | |
| Record name | 1-Hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxycyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



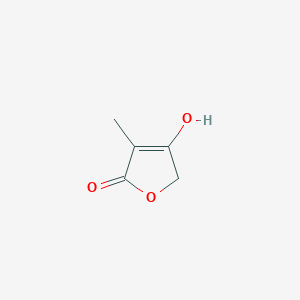

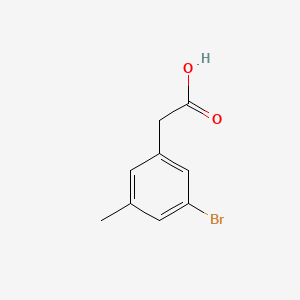
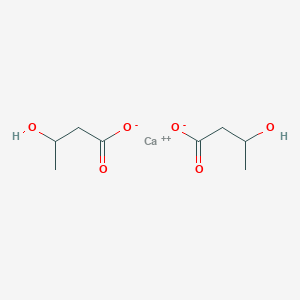

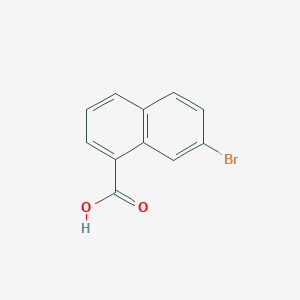



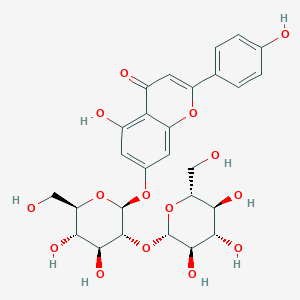

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)
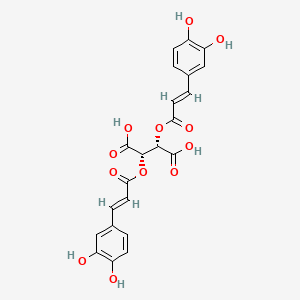
![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)